molecular formula C9H11NO3 B13963616 Methyl 5-(1-hydroxyethyl)pyridine-3-carboxylate CAS No. 38940-64-6

Methyl 5-(1-hydroxyethyl)pyridine-3-carboxylate

Cat. No.: B13963616
CAS No.: 38940-64-6
M. Wt: 181.19 g/mol
InChI Key: WVNTUMMLZVFENY-UHFFFAOYSA-N
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Description

Methyl 5-(1-hydroxyethyl)pyridine-3-carboxylate is a chemical compound with a pyridine ring substituted with a hydroxyethyl group and a carboxylate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-(1-hydroxyethyl)pyridine-3-carboxylate typically involves the esterification of 5-(1-hydroxyethyl)pyridine-3-carboxylic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the carboxylic acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(1-hydroxyethyl)pyridine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products Formed

    Oxidation: Formation of 5-(1-oxoethyl)pyridine-3-carboxylate.

    Reduction: Formation of 5-(1-hydroxyethyl)pyridine-3-methanol.

    Substitution: Formation of nitro or halogenated derivatives of the pyridine ring.

Scientific Research Applications

Methyl 5-(1-hydroxyethyl)pyridine-3-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 5-(1-hydroxyethyl)pyridine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyethyl group can form hydrogen bonds with active sites, while the pyridine ring can participate in π-π interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl 5-(hydroxymethyl)pyridine-3-carboxylate: Similar structure but with a hydroxymethyl group instead of a hydroxyethyl group.

    Ethyl 5-(1-hydroxyethyl)pyridine-3-carboxylate: Similar structure but with an ethyl ester instead of a methyl ester.

Uniqueness

Methyl 5-(1-hydroxyethyl)pyridine-3-carboxylate is unique due to the presence of both a hydroxyethyl group and a methyl ester, which can influence its reactivity and interactions with biological targets. This combination of functional groups can provide distinct properties compared to its analogs.

Properties

CAS No.

38940-64-6

Molecular Formula

C9H11NO3

Molecular Weight

181.19 g/mol

IUPAC Name

methyl 5-(1-hydroxyethyl)pyridine-3-carboxylate

InChI

InChI=1S/C9H11NO3/c1-6(11)7-3-8(5-10-4-7)9(12)13-2/h3-6,11H,1-2H3

InChI Key

WVNTUMMLZVFENY-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC(=CN=C1)C(=O)OC)O

Origin of Product

United States

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